Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-
Description
Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is a heterocyclic compound featuring a fused pyrrole-triazine core. The molecule is substituted with an ethoxy group at position 4, a methyl group at position 5, and a hydroxyl group at position 6 (Figure 1). This structural motif is part of the broader pyrrolo[2,1-f][1,2,4]triazine family, which has gained prominence in medicinal chemistry due to its versatility in targeting kinases and other enzymes involved in cancer, inflammation, and viral infections .
Properties
CAS No. |
649736-25-4 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3 |
InChI Key |
NEAOGJFZYQUSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NN2C1=C(C(=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Pyrrole Derivatives
One common method involves starting from pyrrole derivatives. The synthesis typically includes the following steps:
Formation of Substituted Pyrroles : Initial reactions often involve the bromination of pyrrole followed by nucleophilic substitution to introduce various substituents.
Cyclization : The substituted pyrroles undergo cyclization reactions under specific conditions (e.g., heating in solvents like DMF at elevated temperatures) to form the triazine ring structure.
Synthesis via Bromohydrazone
In this method, bromohydrazone intermediates are utilized:
Formation of Bromohydrazone : A pyrrole derivative is treated with hydrazine and a brominating agent to yield a bromohydrazone.
Cyclization Reaction : The bromohydrazone undergoes cyclization under acidic or basic conditions to yield the desired pyrrolo[2,1-f]triazine framework.
Multistep Synthesis
Multistep synthetic routes can also be employed:
Initial Synthesis of Key Intermediates : Starting from commercially available compounds, intermediates are synthesized through reactions such as alkylation and acylation.
Final Cyclization : These intermediates are then subjected to cyclization reactions involving reagents that promote the formation of the triazine core.
Transition Metal-Mediated Synthesis
Transition metals can facilitate certain reactions that lead to the formation of pyrrolo[2,1-f]triazines:
- Metal Catalysis : Using catalysts like palladium or copper can enhance reaction rates and selectivity in coupling reactions that form the triazine ring.
Recent studies have highlighted various aspects of these synthetic methods:
Yield Optimization : Different reaction conditions (temperature, solvent choice) significantly affect yields and purity of the final product. For instance, using dioxane or ethanol as solvents has been shown to improve yields in certain cyclization reactions.
Biological Activity Correlation : The structural features imparted by different synthetic routes can influence the biological activity of the resulting compounds. For example, modifications at the 4 and 5 positions of the triazine ring have been linked to enhanced inhibitory activity against specific kinases involved in cancer pathways.
Data Table: Summary of Preparation Methods
| Method | Key Steps | Advantages |
|---|---|---|
| Synthesis from Pyrrole | Bromination → Nucleophilic substitution → Cyclization | Straightforward; utilizes readily available pyrrole derivatives |
| Synthesis via Bromohydrazone | Formation of bromohydrazone → Cyclization | Effective for introducing functional groups |
| Multistep Synthesis | Key intermediate synthesis → Final cyclization | Allows for diverse functionalization |
| Transition Metal-Mediated | Metal-catalyzed coupling → Triazine formation | High selectivity and efficiency |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation to form reactive intermediates. For example:
-
Oxidation to ketones : Under aerobic conditions with Cu(II) catalysts, the hydroxyl group is converted to a carbonyl group, enabling further coupling reactions.
-
Intermediate formation : Oxidized derivatives participate in cross-coupling reactions with aryl halides or amines .
Conditions :
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| CuCl₂·2H₂O/NaOAc | 120 | DMSO | 72–85 |
| Pd(OAc)₂/K₂CO₃ | 100 | Ethanol | 68 |
Nucleophilic Substitution
The ethoxy group at position 4 is susceptible to nucleophilic displacement:
-
Amination : Reacts with primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) under basic conditions (NaHMDS, Et₃N) .
-
Halogenation : Treatment with PPh₃/Br₂ in CH₂Cl₂ replaces the ethoxy group with bromine .
Key example :
Cyclization and Annulation
The triazine ring facilitates cyclization:
-
Triazine ring expansion : Reacts with formamidine acetate to form fused tetracyclic structures .
-
Pyrrole functionalization : Intramolecular cyclization with Boc-protected amino acids forms bicyclic derivatives .
Mechanistic insight :
The ethoxy group directs regioselectivity during cyclization, favoring C-2 and C-7 positions .
Suzuki Coupling
The compound participates in palladium-catalyzed cross-coupling:
-
With aryl boronic acids : Produces biaryl derivatives under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) .
-
Heteroaromatic partners : Couples with pyridine- or thiophene-based boronic esters .
Optimized protocol :
| Component | Quantity |
|---|---|
| Pd(dppf)Cl₂ | 2 mol% |
| K₃PO₄ | 3 equiv |
| Dioxane/H₂O (4:1) | 0.1 M |
Condensation Reactions
The hydroxyl group condenses with carbonyl compounds:
-
Schiff base formation : Reacts with aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) to form imine-linked hybrids .
-
Hydrazone derivatives : Interaction with hydrazines yields triazinyl hydrazones .
Notable application :
These derivatives exhibit enhanced kinase inhibitory activity (IC₅₀ = 0.023–0.100 µM against VEGFR-2/EGFR) .
Cycloaddition Reactions
The triazine core engages in [2+2] cycloadditions:
-
With phenyl vinyl sulfoxide : Forms 2-(methylsulfanyl)pyrrolotriazine derivatives .
-
Diels-Alder reactivity : Electron-deficient dienophiles react at the pyrrole double bond .
Experimental data :
Alkylation and Arylation
-
Methylation : Dimethyl sulfate alkylates the hydroxyl group under basic conditions .
-
Benzylation : Benzyl chloroformate introduces benzyloxy groups at position 6 .
Example :
Synthesis of 5-methyl-6-(phenylmethoxy)pyrrolotriazin-4(1H)-one (CAS 649736-26-5) via NaHMDS-mediated alkylation .
Hydrogen Bonding and Non-Covalent Interactions
The hydroxyl and triazine N-atoms participate in:
-
Intermolecular H-bonding : Stabilizes crystal packing in solid-state structures .
-
π-π stacking : Enhances binding to kinase active sites (e.g., EGFR, HER2) .
Structural data :
| Interaction Type | Distance (Å) |
|---|---|
| O–H···N | 2.65–2.78 |
| π-π (triazine-aryl) | 3.42 |
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is characterized by its unique triazine core structure. The molecular formula is , and it features a pyrrole ring fused to a triazine moiety. This structural configuration contributes to its biological activity by allowing interaction with various biological targets.
Research indicates that pyrrolo[2,1-f][1,2,4]triazin derivatives exhibit multiple mechanisms of action:
- Inhibition of Kinase Activity : Compounds within this class have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. This inhibition suggests potential applications in cancer therapeutics .
- Antiviral Activity : Some derivatives demonstrate antiviral properties by inhibiting viral neuraminidase, thereby preventing viral replication. For instance, certain pyrrolo[2,1-f][1,2,4]triazines have shown effectiveness against influenza viruses .
- Cytotoxic Effects : In vitro studies reveal that pyrrolo[2,1-f][1,2,4]triazine derivatives can induce cytotoxicity in various cancer cell lines. This activity is often correlated with structural modifications at specific positions on the triazine ring .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyrrolo[2,1-f][1,2,4]triazine derivatives on human colon cancer cell lines. The results indicated that modifications at the 5 and 6 positions significantly enhanced cytotoxicity compared to unsubstituted analogs. The most potent compound exhibited an IC50 value of 12 µM against the DiFi cell line .
Case Study 2: Antiviral Properties
In another investigation focused on antiviral activity against influenza A virus (H1N1), pyrrolo[2,1-f][1,2,4]triazines demonstrated a selectivity index of 188 at a concentration of 504 µg/mL. This suggests a promising therapeutic window for further development as antiviral agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol with key analogues:
| Compound Name | Substituents (Positions) | Key Biological Activity | Physicochemical Properties |
|---|---|---|---|
| 4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | 4-OEt, 5-Me, 6-OH | Kinase inhibition (e.g., Met, VEGFR-2) | Moderate logP (~2.5), high polarity |
| Brivanib alaninate | 4-OPh, 5-Me, 6-NH2 | Antitumor (VEGFR-2/FGFR-1 inhibitor) | Higher logP (~3.8), oral bioavailability |
| BMS-540215 | 4-OPh, 5-Me, 6-O(CH2)2OH | VEGFR-2 inhibition | Improved solubility (prodrug strategy) |
| Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | 4-OMe, 5-Me, 6-COOEt | Intermediate for kinase inhibitors | High logP (~3.0), ester hydrolysis susceptibility |
| 6-(Benzyloxy)-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | 4-Cl, 5-Me, 6-OBn | Antiproliferative (EGFR inhibition) | High lipophilicity (logP ~4.2) |
Key Observations :
- Ethoxy vs.
- Hydroxyl vs. Ester/Carbamate: The hydroxyl group at position 6 distinguishes the target compound from ester derivatives (e.g., BMS-540215’s prodrug form).
- Methyl at Position 5 : The 5-methyl group is conserved across multiple analogues (e.g., brivanib, BMS-540215) and is critical for steric complementarity in kinase ATP-binding pockets .
Q & A
Basic: What synthetic strategies are employed to prepare Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-?
Answer:
The synthesis typically involves multi-step functionalization of the pyrrolo[2,1-f][1,2,4]triazine core. Key steps include:
- Core construction : Cyclization of pyrrole derivatives with triazine precursors, such as using Lawesson’s reagent for thiadiazole formation or CuCl₂·2H₂O/NaOAc/DMSO for one-pot reactions .
- Substitution : Introducing the 5-methyl group via alkylation and the 6-ethoxy group via nucleophilic displacement of a chloride intermediate (e.g., using ethoxide) .
- Optimization : Reagents like POCl₃ or N-bromosuccinimide (NBS) for regioselective halogenation, followed by alkoxy substitution .
Basic: How is the structural identity of this compound validated in academic research?
Answer:
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm substituents and purity.
- Crystallography : X-ray diffraction to resolve the bicyclic structure and substituent positions, as demonstrated in crystalline forms of related pyrrolotriazine derivatives .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Kinase inhibition : Biochemical assays (e.g., ELISA-based) measuring IC₅₀ against targets like VEGFR-2 or HER1/HER2 .
- Cellular proliferation : MTT assays in cancer cell lines (e.g., human colon tumor models) .
- Selectivity panels : Broad kinase profiling (e.g., 100+ kinases) to identify off-target effects .
Advanced: How do structural modifications at positions 5 and 6 impact potency and selectivity?
Answer:
- 5-Methyl group : Enhances hydrophobic interactions in kinase ATP pockets, as shown in VEGFR-2 inhibitors where methyl substitution improved binding affinity by 10-fold .
- 6-Ethoxy group : Optimizes steric and electronic properties; replacing bulkier alkoxy groups (e.g., benzyloxy) reduces metabolic instability while maintaining potency .
- SAR studies : Systematic substitution (e.g., isopropyl, fluoroalkoxy) and computational docking guide optimal group selection .
Advanced: How is kinase selectivity achieved during optimization?
Answer:
- Binding pocket analysis : Targeting unique residues (e.g., Lys74 in AAK1 or Glu90 in VEGFR-2) via hydrogen bonding or water-bridging interactions .
- Back-pocket engineering : Bulky substituents (e.g., piperidine derivatives) exploit hydrophobic regions to avoid off-target kinases .
- Pharmacophore modeling : Aligns substituents with kinase-specific topology, as seen in dual HER1/HER2 inhibitors .
Advanced: What preclinical models validate in vivo efficacy?
Answer:
- Xenograft models : Subcutaneous tumor implants (e.g., HT-29 colon cancer) treated with prodrugs (e.g., BMS-582664) show dose-dependent tumor regression .
- Pharmacokinetics : Rodent studies assess oral bioavailability, half-life, and metabolite formation to optimize dosing .
Advanced: How are prodrug strategies applied to improve pharmacokinetics?
Answer:
- Ester prodrugs : L-alanine conjugation (e.g., BMS-582664) enhances solubility and oral absorption, with enzymatic cleavage releasing the active compound .
- Safety optimization : Prodrugs mitigate hepatic toxicity observed with parent compounds in vitro .
Advanced: What in vitro safety assays identify liabilities?
Answer:
- Cytotoxicity screening : HepG2 liver cells and primary hepatocytes assess metabolic toxicity .
- hERG inhibition : Patch-clamp assays evaluate cardiac risk .
- CYP inhibition : Microsomal assays predict drug-drug interaction potential .
Advanced: How do structural biology techniques elucidate binding mechanisms?
Answer:
- Co-crystallography : Resolves interactions (e.g., hydrogen bonds with Lys74 in AAK1 or π-stacking with HER2) .
- Molecular dynamics : Simulates conformational stability of the ethoxy group in solvent-exposed regions .
Advanced: What therapeutic applications extend beyond kinase inhibition?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
